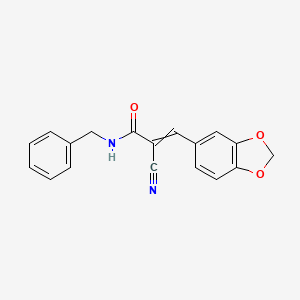
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide is a synthetic compound that features a benzodioxole ring, a benzyl group, and a cyanopropenamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide typically involves the condensation of 1,3-benzodioxole derivatives with benzylamine and acrylonitrile under specific conditions. One common method includes:
Starting Materials: 1,3-benzodioxole, benzylamine, and acrylonitrile.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction mixture is typically heated to around 70-80°C to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of recyclable heterogeneous catalysts can also be employed to improve the environmental friendliness of the synthesis.
化学反応の分析
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.
Major Products
Oxidation: The major products can include carboxylic acids or ketones.
Reduction: The major products are typically the corresponding amines or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used to study the interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved can include the suppression of tubulin polymerization, leading to mitotic blockade and cell apoptosis .
類似化合物との比較
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Studied for its anticancer activity.
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-benzyl-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-10-15(18(21)20-11-13-4-2-1-3-5-13)8-14-6-7-16-17(9-14)23-12-22-16/h1-9H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFDZQZCSTJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)
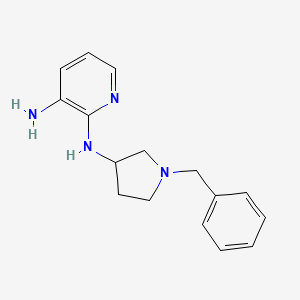


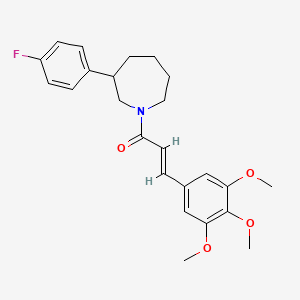
![4-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2858891.png)
![N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE](/img/structure/B2858892.png)
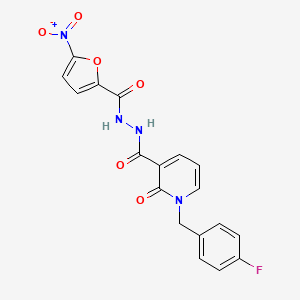
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2858894.png)
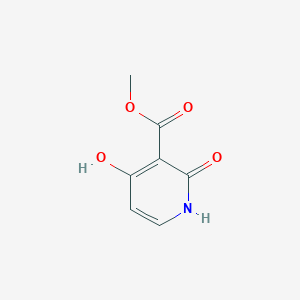

![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)
![5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2858899.png)
![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)
